6-Bromo-3,3-dimethyl-1-phenylindolin-2-one is a chemical compound with the molecular formula and a molecular weight of 240.10 g/mol. It belongs to the class of indolinones, which are characterized by a bicyclic structure containing both an indole and a carbonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
The compound can be synthesized through various methods, including bromination reactions and condensation processes involving isatin derivatives. It is cataloged under the CAS number 158326-84-2 and has been referenced in scientific literature for its synthetic pathways and biological activity.
6-Bromo-3,3-dimethyl-1-phenylindolin-2-one is classified as an indole derivative and specifically falls under the category of halogenated indolinones. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one typically involves the bromination of 3,3-dimethyl-1-phenylindolin-2-one using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.
The molecular structure of 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one features:
Key structural data includes:
6-Bromo-3,3-dimethyl-1-phenylindolin-2-one can undergo various chemical reactions including:
For example, when treated with hydrazine hydrate, it can yield various hydrazone derivatives, showcasing its reactivity towards nucleophiles.
The mechanism of action for compounds like 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one often involves:
Studies have indicated that similar indolinones exhibit anti-inflammatory and anticancer properties, suggesting that 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one may possess similar bioactivity.
Key physical properties include:
Key chemical properties include:
6-Bromo-3,3-dimethyl-1-phenylindolin-2-one has potential applications in:
The bioactivity of indolin-2-one derivatives is profoundly influenced by specific structural modifications that modulate electronic distribution, conformational stability, and intermolecular interactions. Key modifications in 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one include:
Table 1: Key Structural Features and Their Functional Roles in 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one
Structural Feature | Position | Role in Bioactivity | Molecular Impact |
---|---|---|---|
Bromine Atom | C6 | Halogen bonding; Electron withdrawal | Enhanced target affinity; Modulation of electron density in the aromatic ring system |
Geminal Dimethyl Group | C3 | Conformational restriction; Steric shielding | Increased metabolic stability; Optimized hydrophobic pocket interactions |
Phenyl Ring | N1 | π-π stacking; Hydrophobic interaction | Improved target engagement; Balanced lipophilicity (LogP ≈ 3.2) |
Carbonyl Group | C2 | Hydrogen-bond acceptance; Dipole interactions | Key pharmacophoric element for kinase hinge region binding |
These motifs synergistically contribute to the compound’s pharmacological relevance. The molecular framework (C₁₆H₁₄BrNO; MW 316.19 g/mol) maintains a balance between polarity and lipophilicity, as evidenced by its calculated partition coefficient (cLogP ≈ 3.2), which favors cellular uptake while retaining aqueous solubility sufficient for biological testing [1]. Nuclear magnetic resonance studies of analogous structures confirm that the 3,3-dimethyl substitution induces characteristic upfield shifts of the C3 proton signals, indicative of sterically driven electronic effects that influence binding interactions [4].
Halogenation, particularly bromination, serves as a strategic molecular intervention to enhance the drug-likeness and target affinity of indolin-2-one scaffolds. Bromine’s distinctive properties—including its intermediate atomic size (van der Waals radius: 1.85 Å), strong electron-withdrawing capability (Hammett σₘ = 0.37), and polarizability—enable multifaceted interactions with biological macromolecules:
Table 2: Comparative Analysis of Halogen Effects in Indolin-2-one Bioactivity Optimization
Halogen | Atomic Radius (Å) | Hammett σₘ | Key Bioactive Derivatives | Primary Biological Advantage |
---|---|---|---|---|
Bromine | 1.85 | 0.37 | 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one | Strong halogen bonding; Optimal balance in reactivity for cross-coupling |
Chlorine | 1.75 | 0.37 | 6-Chloro-3-(hydroxymethyl)indolin-2-one | Metabolic stability; Reduced steric demand |
Iodine | 1.98 | 0.35 | 5-Iodo-3-[2-(pyrrolidin-1-yl)ethyl]indolin-2-one | Enhanced radiolabeling potential; Stronger halogen bonds |
Fluorine | 1.47 | 0.34 | 4-Fluoro-1H-indole-2,3-dione | Membrane permeability; Minimal steric perturbation |
The pharmacological superiority of brominated indolin-2-ones is exemplified in antiviral research, where derivatives featuring C6 bromination exhibit sub-micromolar inhibition against RNA viruses, including enterovirus and dengue virus strains. Molecular docking studies attribute this enhanced activity to bromine’s interactions with a hydrophobic subpocket in viral polymerase domains, displressing structural water molecules that impede inhibitor binding in non-brominated analogs [4] [7]. Furthermore, the synthetic accessibility of brominated precursors via electrophilic aromatic substitution (using bromine in acetic acid) or directed ortho-lithiation/bromination protocols provides efficient routes to these bioactive compounds, facilitating rapid lead optimization cycles in drug discovery programs [1] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: